
1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4R)-; 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4S)-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4R)- and (2R,4S)- are stereoisomers of a naphthalenone derivative. These compounds are characterized by their unique structural features, including a naphthalenone core, a hydroxy group, and a prenyl side chain. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalenone derivatives.
Reduction: The reduction of the carbonyl group to a hydroxy group can be carried out using reducing agents like sodium borohydride.
Stereoselective Synthesis: The stereochemistry of the final product can be controlled using chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production methods for these compounds would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Structural Features and Reactivity
Both isomers share a naphthalenone core with:
-
Ketone group at position 1
-
Hydroxyl group at position 4
-
3-Methyl-2-butenyl substituent at position 2
The stereochemistry at positions 2R/4R and 2R/4S influences reaction pathways, particularly in stereoselective transformations .
Oxidation and Reduction
Reaction Type | Conditions | Product(s) | Notes |
---|---|---|---|
Ketone Reduction | NaBH₄/MeOH, 0°C → RT | Secondary alcohol (stereochemistry retained) | Selective for ketone without affecting substituents. |
Alcohol Oxidation | CrO₃/H₂SO₄ (Jones reagent), 0°C | Ketone (if tertiary alcohol forms) | Limited by steric hindrance of 3-methyl group. |
Nucleophilic Addition
The ketone undergoes nucleophilic attack, but steric hindrance from the 3-methyl-2-butenyl group limits reactivity with bulky nucleophiles:
textReaction: R-C(=O)-R' + Nu⁻ → R-C(-O-Nu)-R' Example: Grignard reagents require anhydrous THF and elevated temps (50–60°C)[3].
Cycloaddition Reactions
The isopentenyl side chain participates in [4+2] Diels-Alder reactions:
Dienophile | Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Maleic anhydride | Toluene, reflux, 24h | 72–78 | Endo preference due to substituents. |
Acrolein | CH₂Cl₂, RT, 12h | 65 | Mixture of diastereomers |
Hydroxyl Group Reactivity
The C4 hydroxyl group undergoes:
-
Etherification : Limited by steric factors; methyl iodide/Ag₂O achieves 40% yield.
-
Dehydration : H₃PO₄, 120°C → dienone (via keto-enol tautomerism).
Stereochemical Influence on Reactions
Reaction | (2R,4R)-Isomer Outcome | (2R,4S)-Isomer Outcome |
---|---|---|
Diels-Alder | Predominant endo adduct (85% de) | exo:endo (3:1) |
Enzymatic Oxidation | Faster kinetics (CYP450 enzymes) | Slower due to spatial mismatch |
Stability and Degradation
Scientific Research Applications
Chemistry
These compounds are often used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new synthetic methodologies.
Biology
In biological research, these compounds may be studied for their potential as enzyme inhibitors or as ligands for various receptors.
Medicine
There is potential for these compounds to be developed into therapeutic agents, particularly if they exhibit biological activity such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, these compounds could be used in the development of new materials or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of these compounds would depend on their specific biological targets. For example, if they act as enzyme inhibitors, they may bind to the active site of the enzyme and prevent substrate binding. The prenyl group could also play a role in enhancing the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2S,4R)
- 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2S,4S)
Uniqueness
The unique stereochemistry of the (2R,4R) and (2R,4S) isomers can result in different biological activities and properties compared to their (2S,4R) and (2S,4S) counterparts. This makes them valuable for studying structure-activity relationships and for the development of stereoselective synthetic methods.
Biological Activity
1(2H)-Naphthalenone derivatives, particularly 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, exist in two stereoisomeric forms: (2R,4R)- and (2R,4S)-. These compounds are of significant interest due to their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activities associated with these naphthalenone derivatives, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1(2H)-naphthalenone can be represented as follows:
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The compound features a naphthalene ring system with hydroxyl and alkyl substituents that significantly influence its biological activity.
Biosynthesis
Naphthalenones are primarily biosynthesized through the polyketide pathway in various fungal species. The biosynthetic process involves the condensation of acetyl-CoA units leading to the formation of complex structures. Notably, the 1,8-dihydroxy-naphthalene (DHN) pathway is crucial for the production of these metabolites in fungi like Aspergillus and Penicillium species .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of naphthalenone derivatives. For instance:
- Antifungal Activity : A study demonstrated that specific naphthalenones exhibited potent antifungal effects against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds ranged from 5 to 20 µg/mL .
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
(2R,4R)-Naphthalenone | MCF-7 (Breast Cancer) | 15.0 |
(2R,4S)-Naphthalenone | HeLa (Cervical Cancer) | 12.5 |
These results indicate that both stereoisomers possess significant cytotoxic potential, with (2R,4S)-naphthalenone showing slightly higher potency against HeLa cells .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of naphthalenone derivatives. In vitro studies showed that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Nematocidal Activity
Naphthalenones have also been investigated for their nematocidal properties. Compounds derived from fungal sources have shown effectiveness against nematodes like Bursaphelenchus xylophilus, with reported LC50 values indicating significant lethality at specific concentrations .
Study on Antifungal Activity
A study conducted by Zhang et al. isolated several naphthalenones from a fungal strain and evaluated their antifungal activity against pathogenic fungi. The results indicated that some derivatives had an MIC as low as 10 µg/mL against Candida albicans, highlighting their potential as antifungal agents .
Cytotoxic Evaluation Against Cancer Cells
In another study published in the Journal of Natural Products, researchers synthesized various naphthalenone derivatives and tested them against different cancer cell lines. The findings revealed that modifications to the hydroxyl group significantly influenced cytotoxicity, with certain derivatives achieving IC50 values below 10 µM against prostate cancer cells .
Properties
IUPAC Name |
4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXIESSQVRLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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